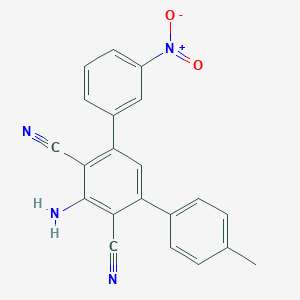
2,4-difluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,4-difluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs . The molecule also has two fluorine atoms attached to the benzene ring, which can significantly alter the chemical properties of the molecule. The presence of a tetrahydronaphthalen-1-yl group suggests that this compound may have interesting biological activities .
科学的研究の応用
Antibacterial Applications
Research by Straniero et al. (2023) on 2,6-difluorobenzamides, which share structural similarities with the specified compound, demonstrates their effectiveness in interfering with bacterial cell division by inhibiting the protein FtsZ. These compounds have shown promising antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The study discusses the development of a novel family of 1,4-tetrahydronaphthodioxane benzamides, hinting at the potential of related compounds in antibacterial research (Straniero et al., 2023).
Tumor Diagnosis and PET Radiotracers
Abate et al. (2011) explored arylamides hybrids, including those structurally related to the specified compound, as tools for developing PET radiotracers for tumor diagnosis. This research underscores the high affinity of such compounds at σ2 receptors, making them potential candidates for σ2 PET tracer development in tumor diagnosis (Abate et al., 2011).
Organic Synthesis Building Blocks
The work by Tagat et al. (2002) on the synthesis of mono- and difluoronaphthoic acids reveals the utility of aryl carboxamides, akin to the compound , as structural units in biologically active compounds. While focusing on fluorinated naphthoic acids, this research provides insight into the broader applications of fluorinated benzamides in the synthesis of biologically active molecules (Tagat et al., 2002).
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.
Mode of Action
The suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is mentioned in relation to similar compounds . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium , which could potentially be a part of this compound’s interaction with its targets.
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction mentioned earlier suggests that the compound could be involved in carbon–carbon bond formation, potentially affecting various biochemical pathways.
Result of Action
Similar compounds, such as indole derivatives, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
特性
IUPAC Name |
2,4-difluoro-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO3/c1-25-14-5-7-16-12(9-14)3-2-8-19(16,24)11-22-18(23)15-6-4-13(20)10-17(15)21/h4-7,9-10,24H,2-3,8,11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOWIODZDPKPSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=C(C=C(C=C3)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-difluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2993978.png)
![1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one](/img/structure/B2993979.png)
![N,N-dimethyl-N-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amine](/img/structure/B2993981.png)
![[1-(3-Fluorophenyl)cyclohexyl]methanamine](/img/structure/B2993983.png)
![N-cyclohexyl-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2993984.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2993985.png)

![4-(3-furyl)-3,7,7-trimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2993990.png)

![(2S,6S)-6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid](/img/structure/B2993993.png)
![(3Ar,6aR)-N-tert-butyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B2993995.png)
![3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide](/img/structure/B2993998.png)
![(Z)-2-((4-fluorophenyl)sulfonyl)-N-(6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2994000.png)
![N-[(1S,3R)-3-(Trifluoromethyl)cyclohexyl]prop-2-enamide](/img/structure/B2994001.png)